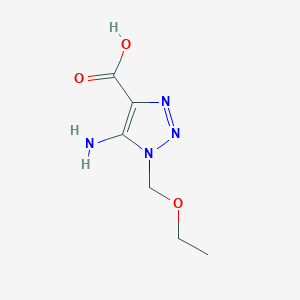

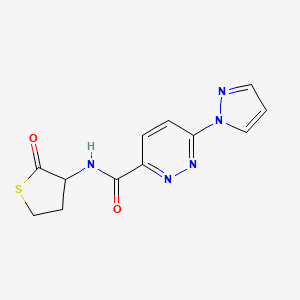

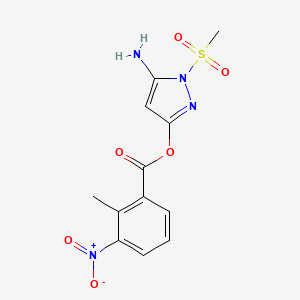

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile molecule that serves as a precursor for the synthesis of various peptidomimetics and biologically active compounds. Its utility is particularly noted in the creation of triazole-based scaffolds, which are significant in medicinal chemistry due to their presence in compounds with biological activity, such as HSP90 inhibitors .

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been achieved through a ruthenium-catalyzed cycloaddition process. This method allows for the preparation of a protected version of the triazole amino acid, which is essential to avoid the Dimroth rearrangement that can complicate the chemistry of these molecules. The regiocontrol of the cycloaddition varies depending on whether aryl or alkyl azides are used, with aryl or alkyl azides reacting with N-Boc-aminopropiolates or arylynamides to yield complete regiocontrol, while N-Boc-alkyl ynamides produce a mixture of regioisomers .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, related compounds such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been synthesized and characterized, indicating the potential for detailed structural analysis through methods like X-ray crystallography and DFT studies . These analyses can provide insights into the stability, electronic, and photophysical properties of triazole compounds.

Chemical Reactions Analysis

The reactivity of 5-amino-1,2,4-triazoles has been explored, demonstrating their potential to react with compounds like ethyl 2-cyano-3-ethoxyacrylate to yield triazolo[1,5-a]-pyrimidine derivatives. The reaction mechanisms have been elucidated through the isolation of intermediates and degradation products, which helps in understanding the chemical behavior of triazole derivatives . Additionally, the synthesis of Schiff bases from triazole derivatives further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be inferred from related studies. For instance, the nonlinear optical properties of a triazole-thione compound were found to be significantly higher than those of urea, a standard NLO material. This suggests that triazole derivatives could have promising applications in the field of materials science . Furthermore, the synthesis of novel Schiff bases derived from triazole compounds and their characterization through X-ray crystallography provides valuable information on the physical properties of these molecules .

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds similar to 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development. These compounds exhibit a broad range of biological activities due to their diverse structural variations. They have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation of triazole derivatives is crucial for finding new, more efficient methods that consider green chemistry, energy saving, and sustainability. This is particularly important for combating emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Triazoles in Agriculture and Medicine

3 and 4-substituted amino-1,2,4-triazoles have been utilized in the production of various agricultural and medical products. In agriculture, these derivatives are key ingredients in pesticides, fungicides, and plant growth regulators. In the medical field, they form the basis of several drugs, demonstrating antimicrobial effects and serving as cardiological drugs with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Triazoles in Material Science

The versatility of triazole compounds extends to material science, where they are used in the development of heat-resistant polymers, fluorescent products, and ionic liquids. These applications highlight the chemical flexibility and utility of triazole derivatives in creating advanced materials for various industrial applications (Nazarov et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Propiedades

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHOCXMQYORNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)